REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[O:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:1]([CH:2]=[CH2:3])=[O:4] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |